Unique C-18 4-Methylhexanoate Ester Defines PLM F and Distinguishes It from Unsubstituted PLM B
Phoslactomycin F is structurally differentiated from its closest analog, Phoslactomycin B (PLM B), by the presence of a 4-methylhexanoic acid ester group at the C-18 position of the cyclohexane ring. While PLM B lacks any substituent at this position (R=H), PLM F carries this specific acyl group (R=CO(CH2)2CH(CH3)CH2CH3) [1]. This substitution is a direct result of post-PKS tailoring involving PlmS2-mediated hydroxylation and subsequent acylation [2].
| Evidence Dimension | C-18 Substituent Identity and Molecular Weight |
|---|---|
| Target Compound Data | 4-Methylhexanoic acid ester; MW 641.73 g/mol |
| Comparator Or Baseline | Hydrogen (unsubstituted); MW 513.57 g/mol (PLM B) |
| Quantified Difference | MW increase of 128.16 g/mol; Presence of C10H17O2 acyl group vs. none |
| Conditions | Structural determination via NMR spectroscopy and mass spectrometry from *S. nigrescens* SC-273 culture broth |
Why This Matters
The specific C-18 substituent alters the compound's lipophilicity, stability, and potentially its membrane permeability and target engagement, making PLM F a distinct chemical entity with unique handling and biological properties.
- [1] Fushimi, S.; et al. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F. *J. Antibiot.* **1989**, *42* (7), 1026-1036. View Source
- [2] Palaniappan, N.; Kim, B. S.; Sekiyama, Y.; Osada, H.; Reynolds, K. A. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster. *J. Biol. Chem.* **2003**, *278* (37), 35552-35557. View Source
